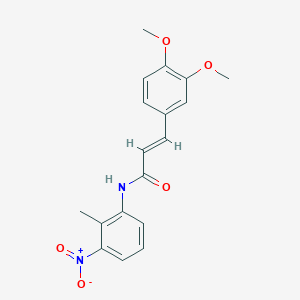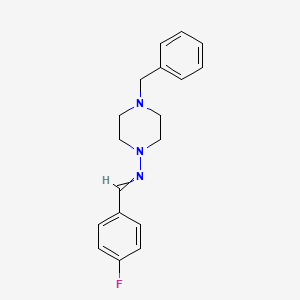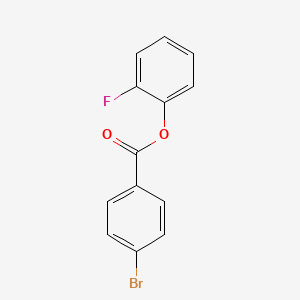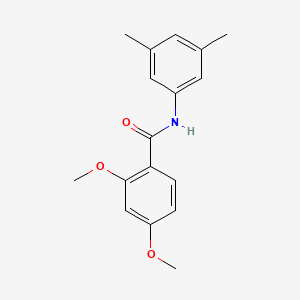![molecular formula C15H10BrCl3N2O3 B5737513 4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTC is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating cellular processes such as cell division, proliferation, and apoptosis.
Mechanism of Action
4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide exerts its effects by selectively inhibiting PP2A, which is a serine/threonine phosphatase that regulates various cellular processes. PP2A is involved in the dephosphorylation of several proteins, including Akt, ERK, and p53. By inhibiting PP2A, this compound can modulate the activity of these proteins and affect cellular processes such as cell division, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurons, this compound has been shown to protect against oxidative stress and prevent the accumulation of toxic proteins. In viral infections, this compound has been found to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments, such as its selectivity for PP2A and its ability to modulate cellular processes. However, this compound also has some limitations, such as its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, such as investigating its potential applications in other scientific research areas, optimizing its dosage and administration, and developing more selective inhibitors of PP2A. Additionally, further research is needed to determine the potential side effects and toxicity of this compound and to develop strategies to minimize these effects.
Synthesis Methods
4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-1,2-phenylenediamine with 2,4,5-trichlorophenylacetyl chloride to form 4-bromo-N-(2,4,5-trichlorophenylacetyl)-1,2-phenylenediamine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to form this compound.
Scientific Research Applications
4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have potential applications in various scientific research areas, such as cancer research, neurodegenerative diseases, and viral infections. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins. In viral infections, this compound has been found to inhibit the replication of certain viruses, such as hepatitis C virus.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl3N2O3/c16-9-3-1-8(2-4-9)15(20)21-24-14(22)7-23-13-6-11(18)10(17)5-12(13)19/h1-6H,7H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJYVQPVQZJNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5737437.png)

![2-methyl-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5737455.png)
![4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5737463.png)


![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)


![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)

